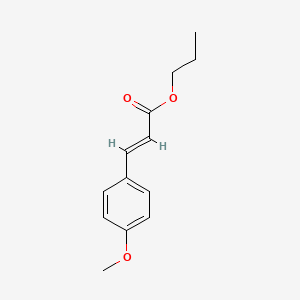

Propyl p-methoxycinnamate

Description

Overview of p-Methoxycinnamic Acid and its Esters as Phenylpropanoids

Propyl p-methoxycinnamate is a derivative of p-methoxycinnamic acid (p-MCA), a compound that belongs to the phenylpropanoid pathway. Phenylpropanoids are a large class of secondary metabolites derived from the amino acid phenylalanine and are ubiquitous in the plant kingdom. nih.gov p-MCA is a methoxy (B1213986) derivative of cinnamic acid and is naturally found in a variety of plants, including coffee (Coffea arabica), peanuts (Arachis hypogaea), and cereal grains like buckwheat (Fagopyrum esculentum). nih.gov

p-MCA itself is one of the most studied phenylpropanoids, attracting significant scientific interest over the last two decades for its wide spectrum of biological activities. nih.govresearchgate.net Research has explored its potential hepatoprotective, antidiabetic, anticancer, and neuroprotective properties. nih.govresearchgate.net Studies have indicated that the α,β-unsaturated ester moiety and the para-methoxy group on the benzene (B151609) ring are crucial for some of these activities, such as hepatoprotection. nih.govnih.gov

The esterification of p-MCA to form compounds like this compound is a common chemical modification. This process, known as lipophilization, alters the compound's physical properties, such as increasing its solubility in fats and oils. This modification can enhance the bioavailability and effectiveness of the parent acid. researchgate.netmdpi.com Researchers have developed various methods for synthesizing p-MCA esters, including enzymatic processes using lipases to produce derivatives like octyl methoxycinnamate (OMC) and other long-chain alkyl esters. mdpi.com

Academic Significance and Research Trajectory of this compound and Analogs

The academic significance of this compound is best understood within the context of the broader research on cinnamate (B1238496) esters and their structure-activity relationships. While analogs such as ethyl p-methoxycinnamate (EPMC) and octyl p-methoxycinnamate (OMC) have been more extensively investigated, the study of various ester derivatives provides valuable insights into how chemical structure influences function. bohrium.comnih.govresearchgate.net

The research trajectory for p-methoxycinnamate esters involves systematic modifications to both the alcohol component (the ester chain) and the aromatic ring to observe the effects on their biological and chemical properties. bohrium.comnih.gov For instance, studies comparing methyl, ethyl, propyl, and butyl cinnamates have been conducted to evaluate how the alkyl chain length affects properties like antioxidant or antidiabetic potential. tjpr.org

Key research findings on analogs of this compound include:

Ethyl p-methoxycinnamate (EPMC): Isolated as a major natural product from the rhizome of Kaempferia galanga, EPMC has demonstrated significant anti-inflammatory, anti-neoplastic, and antimicrobial effects. sciensage.infomedchemexpress.com It has been shown to inhibit COX-1 and COX-2 enzymes. medchemexpress.com Some studies have suggested that EPMC may have superior bioavailability and regulatory effects in certain biological models compared to its parent, p-MCA. researchgate.netmdpi.com

Octyl p-methoxycinnamate (OMC): This analog is a widely used UVB filter in cosmetic products. mdpi.com Its synthesis has been optimized through enzymatic reactions, highlighting a trend towards greener chemical production methods. mdpi.comresearchgate.net

Other Cinnamate Esters: The broader family of cinnamate esters has been explored for a vast range of applications. Kojyl cinnamate esters have been identified as peroxisome proliferator-activated receptor α/γ (PPARα/γ) dual agonists, with potential applications in improving skin barrier integrity. elsevierpure.com Other research has focused on the antiprotozoal activity of various cinnamate ester analogs against parasites that cause diseases like Leishmaniasis. bohrium.comnih.gov

The synthesis of these esters is an active field of research, with eco-friendly methodologies being a key focus. nih.gov Methods such as enzymatic transesterification and other green chemistry approaches are being developed to produce these compounds efficiently. researchgate.netnih.govgoogle.com

Table 1: Comparative Properties of this compound and Related Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Application / Research Area |

|---|---|---|---|

| Methyl p-methoxycinnamate | C11H12O3 | 192.21 | Chemical intermediate and subject of physicochemical studies. chemeo.com |

| Ethyl p-methoxycinnamate (EPMC) | C12H14O3 | 206.24 | Natural product with studied anti-inflammatory and anti-neoplastic activities. medchemexpress.comchemicalbook.com |

| This compound | C13H16O3 | 220.27 | UV filter in cosmetic products. ontosight.ai |

| Octyl p-methoxycinnamate (OMC) | C18H26O3 | 290.40 | Commonly used UVB sunscreen agent. mdpi.comresearchgate.net |

Table 2: Selected Research Findings on p-Methoxycinnamate Esters and Analogs

| Compound/Analog | Research Focus | Key Finding |

|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | Neuroprotection | Found to protect cultured cortical neurons against glutamate-induced cytotoxicity. nih.govcellmolbiol.org |

| Ethyl p-methoxycinnamate (EPMC) | Bioavailability | Described as having superiority over p-MCA in an animal model of dementia, attributed to better bioavailability. researchgate.netmdpi.com |

| Long-chain alkyl p-methoxycinnamates | Synthesis | Synthesized with high yield via Knoevenagel condensation. mdpi.com |

| Cinnamate Esters (General) | Antiprotozoal Activity | Structure-activity relationship studies identified specific moieties (e.g., 4-hydroxy-3-nitrophenyl) that conferred high potency against L. donovani. bohrium.comnih.gov |

| Kojyl cinnamate esters | Skin Barrier Function | Act as PPARα/γ dual agonists and upregulate genes related to lipid metabolism in keratinocytes. elsevierpure.com |

Properties

CAS No. |

68141-12-8 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

propyl 3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h4-9H,3,10H2,1-2H3 |

InChI Key |

WZXKPNYMUZGZIA-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C=CC1=CC=C(C=C1)OC |

Isomeric SMILES |

CCCOC(=O)/C=C/C1=CC=C(C=C1)OC |

Canonical SMILES |

CCCOC(=O)C=CC1=CC=C(C=C1)OC |

Other CAS No. |

68141-12-8 |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of P Methoxycinnamate Precursors

Plant Sources of p-Methoxycinnamic Acid and Related Derivatives

p-MCA and its related ester derivatives are not uniformly distributed in the plant world. They have been identified and isolated from specific botanical families, including the Asteraceae, Scrophulariaceae, and Rutaceae. nih.govresearchgate.net

Detailed phytochemical analyses have confirmed the presence of p-methoxycinnamic acid or its esters in several specific plants.

Kaempferia galanga : Commonly known as aromatic ginger or kencur, the rhizome of Kaempferia galanga is a prominent natural source of cinnamic acid derivatives. It is particularly rich in ethyl p-methoxycinnamate, which is a major component of its essential oil. akademisains.gov.mypeerj.com This ethyl ester can be hydrolyzed to yield p-methoxycinnamic acid. upi.eduuns.ac.id Studies have successfully isolated both ethyl p-methoxycinnamate and p-methoxycinnamic acid from the rhizomes of this plant. upi.edu

Curcuma longa : Turmeric (Curcuma longa) rhizomes, belonging to the same Zingiberaceae family as Kaempferia galanga, also contain p-methoxycinnamic acid. nih.govresearchgate.net While curcuminoids are the most well-known compounds in turmeric, its methanolic extracts have been shown to contain a mixture of other phenolic compounds, including p-MCA. srce.hr

Citrus junos : The yuzu fruit (Citrus junos) is another botanical source. Research has identified p-methoxycinnamic acid as a key antimicrobial substance in the methanol (B129727) extract of yuzu seeds. nih.govdocsdrive.com

Musa acuminata : This species of banana is also a source of p-methoxycinnamate precursors. Specifically, p-methoxycinnamic acid has been detected in the roots of Musa acuminata. nih.gov

Table 1: Botanical Sources of p-Methoxycinnamic Acid and its Derivatives

| Botanical Source | Plant Part | Compound Identified |

|---|---|---|

| Kaempferia galanga | Rhizome | Ethyl p-methoxycinnamate, p-Methoxycinnamic acid akademisains.gov.my |

| Curcuma longa | Rhizome | p-Methoxycinnamic acid nih.govresearchgate.net |

| Citrus junos | Seed | p-Methoxycinnamic acid nih.govdocsdrive.com |

| Musa acuminata | Root | p-Methoxycinnamic acid nih.gov |

Beyond specific medicinal or aromatic plants, p-methoxycinnamic acid is present in a variety of food products, making it a component of the human diet. nih.govmdpi.comresearchgate.net

Coffee : Coffee (Coffea arabica) beans are a known dietary source of p-MCA and other hydroxycinnamic acid derivatives. nih.govmdpi.com While compounds like 3,4-dimethoxycinnamic acid can be found in significant amounts, p-methoxycinnamic acid is also present. mdpi.com

Peanuts : Arachis hypogaea, or the common peanut, contains p-methoxycinnamic acid. nih.govmdpi.com

Cereal Plants : Various cereal plants are sources of p-MCA. nih.govmdpi.comresearchgate.net These include buckwheat (Fagopyrum esculentum) and sorghum (Sorghum vulgare). nih.govmdpi.com

Rice Bran : Rice (Oryza sativa L.), particularly the bran fraction of brown rice, is a rich source of phenolic compounds, including p-methoxycinnamic acid. nih.govmdpi.com Studies investigating the phenolic fraction of brown rice have documented the presence of p-MCA. nih.gov

Table 2: Dietary Sources of p-Methoxycinnamic Acid

| Dietary Source | Specific Example(s) |

|---|---|

| Coffee | Coffea arabica beans nih.govmdpi.com |

| Peanuts | Arachis hypogaea nih.govmdpi.com |

| Cereal Plants | Buckwheat, Sorghum nih.govmdpi.com |

| Rice Products | Brown rice grains, Rice bran (Oryza sativa L.) nih.govmdpi.com |

Biosynthetic Pathways of p-Methoxycinnamic Acid in Plants

p-Methoxycinnamic acid is a member of the phenylpropanoid family of natural compounds. nih.govwikipedia.org The biosynthesis of these compounds begins with the shikimic acid pathway, which produces the aromatic amino acids phenylalanine and tyrosine. wikipedia.org

The core phenylpropanoid pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine into trans-cinnamic acid. wikipedia.orgtaylorandfrancis.comwikipedia.org In some plants, particularly monocots, a bifunctional enzyme can use tyrosine to synthesize p-coumaric acid directly. wikipedia.org

Following the formation of cinnamic acid, a series of enzymatic reactions, including hydroxylations and methylations, leads to the synthesis of various hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.orgtaylorandfrancis.com Specifically, the synthesis of p-methoxycinnamic acid involves the methylation of the hydroxyl group of p-coumaric acid. This process is catalyzed by O-methyltransferase enzymes. While the direct pathway from p-coumaric acid is a primary route, feeding studies in certain plant cell cultures, like Vanilla planifolia, suggest that 4-methoxy substituted cinnamic acids can be intermediates in the broader conversion of cinnamic acids to other benzoic acid derivatives. nih.gov This indicates that the phenylpropanoid pathway is a complex network with multiple branches leading to a diverse array of secondary metabolites, including p-methoxycinnamic acid. frontiersin.org

Biological Activities and Mechanistic Investigations of Propyl P Methoxycinnamate and Its Analogs

Anti-Inflammatory Mechanisms

Propyl p-methoxycinnamate and its analogs, particularly ethyl p-methoxycinnamate, have been the subject of research for their potential anti-inflammatory properties. These investigations have explored several mechanisms through which these compounds may exert their effects, including the inhibition of inflammatory signaling molecules, modulation of blood vessel formation, and interaction with key enzymes in the inflammatory pathway.

Inhibition of Pro-inflammatory Cytokines (e.g., Interleukin-1, Tumor Necrosis Factor-α)

Research into the anti-inflammatory effects of p-methoxycinnamate esters has highlighted their ability to suppress key signaling proteins that promote inflammation. Studies on ethyl p-methoxycinnamate (EPMC), a close analog of this compound, have demonstrated a significant inhibitory effect on the production of pro-inflammatory cytokines. nih.govnih.gov Specifically, the inhibition of Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α) by EPMC was observed in both in vitro and in vivo models. nih.govresearchgate.net This suppression of crucial cytokines suggests a mechanism that targets the upstream signaling pathways of the inflammatory cascade. nih.govresearchgate.net

Modulation of Angiogenesis and Endothelial Cell Functions

Angiogenesis, the formation of new blood vessels, is a critical process in chronic inflammation. The anti-inflammatory potential of p-methoxycinnamate analogs also extends to the modulation of this process. Ethyl p-methoxycinnamate has been shown to inhibit angiogenesis by directly affecting the main functions of endothelial cells. nih.govnih.gov Mechanistic studies revealed that EPMC significantly inhibited the sprouting of microvessels from the rat aorta. nih.govresearchgate.net This effect is attributed to its ability to strongly inhibit the differentiation and migration of endothelial cells, which was further correlated with a reduction in the levels of vascular endothelial growth factor (VEGF). nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. mdpi.comjpp.krakow.pl The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of these enzymes. stanford.edu Research on ethyl p-methoxycinnamate (EPMC) has shown that it inhibits both COX-1 and COX-2 enzymes. mdpi.com The inhibition was found to be non-selective, though it was more pronounced against COX-2 (57.82% inhibition) compared to COX-1 (42.9% inhibition). mdpi.com This dual inhibition suggests that the anti-inflammatory effects of these compounds may be partly mediated through the reduction of prostaglandin (B15479496) synthesis. mdpi.com

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Ethyl p-Methoxycinnamate (EPMC)

| Compound | Target Enzyme | % Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| EPMC | COX-1 | 42.9% | 1.12 |

| EPMC | COX-2 | 57.82% | 0.83 |

| Indomethacin (Standard) | COX-1 | 82.8% | 0.33 |

| Indomethacin (Standard) | COX-2 | 54.6% | 0.51 |

Data sourced from a study on the in vitro anti-inflammatory effects of EPMC. mdpi.com

Anti-Denaturation Activity in Protein Models

The denaturation of tissue proteins is a well-documented cause of inflammation. Consequently, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. researchgate.net this compound has demonstrated anti-denaturation activity in studies using bovine serum albumin (BSA). researchgate.net Specifically, it was active in a concentration range of 0.1–10 µg/mL. researchgate.net Interestingly, the activity was not observed at a higher concentration of 100 µg/mL, which may be due to the increased lipophilicity and lower solubility of the compound at higher concentrations. researchgate.net A structure-activity relationship study suggested that the ester and methoxy (B1213986) functional groups are important for this activity. researchgate.net

Table 2: Anti-Denaturation Activity of p-Methoxycinnamate Esters

| Compound | Concentration Range for Activity |

|---|---|

| Methyl p-methoxycinnamate | No activity observed |

| Ethyl p-methoxycinnamate | 0.1–100 µg/mL |

| This compound | 0.1–10 µg/mL |

| Butyl p-methoxycinnamate | 0.1–1 µg/mL |

Data from a structure-activity relationship study on p-methoxycinnamate analogs. researchgate.net

Antioxidant Mechanisms

Antioxidants function by delaying or inhibiting the oxidation of other molecules, often by scavenging free radicals, thereby mitigating oxidative stress, which is closely linked to inflammation. researchgate.netmdpi.com

Induction of Endogenous Protective Enzymes

Research into the analogs of this compound, such as p-methoxycinnamic acid (PMCA) and ethyl-p-methoxycinnamate (EPMC), has revealed their capacity to bolster the cellular defense system by mitigating oxidative stress. In studies using models of chronic cognitive dysfunction, these compounds demonstrated an ability to reverse oxidative damage in the brain. nih.gov This protective effect is partly achieved by influencing the levels of endogenous protective enzymes.

Specifically, treatment with PMCA was shown to be effective in elevating depleted levels of catalase, a critical antioxidant enzyme that neutralizes hydrogen peroxide. nih.gov Both PMCA and EPMC were also found to reverse oxidative stress by reducing the levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov These findings suggest that the protective mechanisms of p-methoxycinnamate analogs involve the modulation of endogenous antioxidant defenses, such as catalase, to counteract oxidative damage. nih.gov

Antimicrobial Efficacy and Modes of Action

Analogs and derivatives of this compound have demonstrated a notable range of antimicrobial activities against various pathogens, including bacteria, fungi, and yeasts. The core structure, p-methoxycinnamic acid (p-MCA), exhibits a moderately broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, p-MCA has shown efficacy against colistin-resistant Acinetobacter baumannii isolates with Minimum Inhibitory Concentration (MIC) values ranging from 128 µg/mL to 512 µg/mL. mdpi.com

The ester form of these compounds also plays a significant role in their antimicrobial profile. Propyl cinnamate (B1238496), a closely related analog, was found to be bioactive against a panel of fungal and yeast strains with a consistent MIC of 672.83 µM. mdpi.com Similarly, ethyl p-hydroxycinnamate (EPHC), a metabolite of ethyl p-methoxycinnamate (EPMC), showed potent activity against Pseudomonas aeruginosa, Escherichia coli, and the yeast Candida albicans at an MIC of 111 μg/ml, and against Staphylococcus aureus and Bacillus cereus at an MIC of 333 μg/ml. researchgate.net This highlights the broad-spectrum potential of this class of compounds.

Interactive Data Table: Antimicrobial Activity of this compound Analogs

| Compound | Microbial Species | MIC Value | Reference |

| Propyl Cinnamate | Candida albicans | 672.83 µM | mdpi.com |

| Propyl Cinnamate | Candida tropicalis | 672.83 µM | mdpi.com |

| Propyl Cinnamate | Aspergillus flavus | 672.83 µM | mdpi.com |

| Propyl Cinnamate | Penicillium citrinum | 672.83 µM | mdpi.com |

| p-Methoxycinnamic Acid | Acinetobacter baumannii (COLR-Ab3) | 128 µg/mL | mdpi.com |

| p-Methoxycinnamic Acid | Acinetobacter baumannii (COLR-Ab4) | 256 µg/mL | mdpi.com |

| p-Methoxycinnamic Acid | Acinetobacter baumannii (COLR-Ab1) | 512 µg/mL | mdpi.com |

| Ethyl p-hydroxycinnamate | Pseudomonas aeruginosa | 111 μg/ml | researchgate.net |

| Ethyl p-hydroxycinnamate | Escherichia coli | 111 μg/ml | researchgate.net |

| Ethyl p-hydroxycinnamate | Candida albicans | 111 μg/ml | researchgate.net |

| Ethyl p-hydroxycinnamate | Staphylococcus aureus | 333 μg/ml | researchgate.net |

| Ethyl p-hydroxycinnamate | Bacillus cereus | 333 μg/ml | researchgate.net |

The antimicrobial action of p-methoxycinnamate derivatives is linked to their ability to inhibit microbial proliferation. The lipophilic nature of compounds like ethyl p-methoxycinnamate is believed to facilitate their integration into the lipid bilayer of microbial cell membranes. researchgate.net This interaction can compromise the structural integrity and function of the membrane, leading to growth inhibition. researchgate.net

Studies on p-methoxycinnamic acid have shown that it can directly affect bacterial growth dynamics by increasing the doubling time or extending the duration of the lag phase of bacterial cultures. nih.gov Furthermore, investigations into the antifungal mechanism of propyl cinnamate indicate a direct interaction with ergosterol, a crucial component of the fungal plasma membrane that regulates fluidity, growth, and proliferation. mdpi.com By targeting ergosterol, propyl cinnamate disrupts the fungal membrane, inhibiting growth. mdpi.com While the inhibition of microbial growth is well-documented, specific research detailing the direct inhibition of microbial respiration by this compound is not extensively covered in the available literature.

Neuroprotective Actions and Mechanisms

The foundational structure of this compound, E-p-methoxycinnamic acid (E-p-MCA), demonstrates significant neuroprotective effects against glutamate-induced excitotoxicity, a key factor in neuronal cell death in various neurodegenerative conditions. nih.govnih.gov In primary cultures of cortical neurons, E-p-MCA significantly attenuates the neurotoxicity caused by an excitotoxic challenge with glutamate (B1630785). nih.gov

The mechanism underlying this protection involves the modulation of key pathological events triggered by excessive glutamate. Research has shown that E-p-MCA diminishes the influx of calcium that typically accompanies glutamate-induced neurotoxicity. nih.govnih.gov Following this, it inhibits the subsequent overproduction of nitric oxide and cellular peroxides in the glutamate-injured neurons. nih.govnih.gov This action suggests a partial glutamatergic antagonism. nih.gov The neuroprotective activity appears to be more effective against neurotoxicity induced by the NMDA receptor agonist than that induced by kainic acid, further pointing to a specific interaction with the glutamatergic pathway. nih.govnih.gov

Interactive Data Table: Neuroprotective Effects of E-p-MCA on Glutamate-Induced LDH Release

| Treatment Group | Concentration | LDH Release (mU ml⁻¹) (Mean ± SEM) | Reference |

| Control (Glutamate only) | N/A | 198 ± 10 | nih.gov |

| E-p-MCA Pre-treatment | 1.0 µM | 126 ± 5 | nih.gov |

| E-p-MCA Pre-treatment | 10.0 µM | 134 ± 3 | nih.gov |

Analogs of this compound have shown potential in improving cognitive function and modulating memory, particularly in models of chronic memory deficit. A study investigating the effects of p-methoxycinnamic acid (PMCA) and ethyl-p-methoxycinnamate (EPMC) on aluminum-induced chronic dementia in rats found that treatment with these compounds led to a significant improvement in spatial memory markers. nih.gov

The cognitive-enhancing properties were evaluated using the Morris water maze, where PMCA and EPMC treatment improved performance in spatial memory tasks. nih.gov The proposed mechanism for this cognitive enhancement is not through direct inhibition of the glutamate receptor but is linked to the compounds' ability to address underlying pathologies. nih.gov Specifically, the improvement in cognitive function was associated with the modulation of altered hippocampal acetylcholinesterase (AChE) activity and the reversal of oxidative stress in both the hippocampus and frontal cortex of the brain. nih.gov

Neurotransmitter Receptor Binding Inhibition

Direct research investigating the binding inhibition of this compound on specific neurotransmitter receptors is not extensively documented in current scientific literature. However, the broader class of cinnamic acid derivatives has been recognized for its neuroprotective properties and potential to interact with neurological pathways. Cinnamic acid is considered a potential lead compound for developing agents to manage neurodegenerative conditions like Alzheimer's disease. This is partly due to the ability of some derivatives to inhibit Aβ accumulation and provide neuroprotection, though this is distinct from direct receptor binding inhibition. researchgate.net Further research is required to determine if this compound or its metabolites directly interact with and inhibit specific neurotransmitter receptors.

Acetylcholinesterase (AChE) Regulation

While direct studies on this compound are limited, research on its analogs and related cinnamic acid derivatives indicates a potential for acetylcholinesterase (AChE) regulation. AChE inhibitors are a key therapeutic class for managing Alzheimer's disease, as they increase acetylcholine (B1216132) levels in the brain. researchgate.netnih.gov

An essential oil derived from Kaempferia galanga, which is rich in the closely related analog ethyl p-methoxycinnamate (EPMC), demonstrated considerable anticholinesterase activity. dntb.gov.uaui.ac.id In one study, this essential oil (EMCKG) showed an IC50 value of 21.94 µg/mL against AChE, which was more potent than the standard drug galanthamine (B1674398) (IC50 = 27.18 µg/mL). ui.ac.id

Other synthetic derivatives of cinnamic acid have also shown potent and selective inhibition of cholinesterases, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). uniba.itresearchgate.net For instance, a series of 3,4,5-trimethoxycinnamates were tested for their ability to inhibit AChE and BuChE, with 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showing the highest activity against both enzymes. researchgate.net Another study on cinnamic derived acids linked to a 1-benzyl-1,2,3-triazole moiety found compounds with potent AChE inhibitory activities (IC50 = 5.27 μM). nih.gov These findings suggest that the cinnamate scaffold, particularly with methoxy substitutions, is a promising framework for the development of AChE inhibitors.

| Compound | Enzyme | IC50 Value | Source |

|---|---|---|---|

| K. galanga essential oil (rich in Ethyl p-methoxycinnamate) | AChE | 21.94 ± 0.109 µg/mL | ui.ac.id |

| Galanthamine (Standard) | AChE | 27.18 ± 0.511 µg/mL | ui.ac.id |

| (E)-3-(3,4-dimethoxyphenyl)-N-((1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-yl) methyl) acrylamide | AChE | 5.27 µM | nih.gov |

| N-((1-benzyl-1H-1,2,3-triazole-4-yl) methyl) cinnamamide | BuChE | 1.75 µM | nih.gov |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 µM | researchgate.net |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BuChE | 32.46 µM | researchgate.net |

Anticancer and Chemopreventive Pathways (Preclinical/In Vitro)

Apoptosis Induction (e.g., Caspase Activation, Cytochrome C Release)

Preclinical studies on analogs of this compound have demonstrated significant pro-apoptotic activity in various cancer cell lines. Apoptosis, or programmed cell death, is a critical pathway for eliminating malignant cells and is often mediated by a cascade of enzymes called caspases. nih.govthepharmajournal.com

Ethyl p-methoxycinnamate (EPMC) has been shown to induce apoptosis in human cholangiocarcinoma (CL-6) cells in a time- and concentration-dependent manner. This process involves the activation of executioner caspases, specifically caspase-3 and caspase-7, which are key mediators of the apoptotic pathway. mdpi.com In another study, EPMC induced apoptosis in HCT-116 colorectal carcinoma cells, which was characterized by dose-dependent chromatin condensation and a loss of mitochondrial membrane potential, a key event that typically leads to the release of cytochrome c into the cytosol. thaiscience.inforesearchgate.net The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis, leading to the formation of the apoptosome and the activation of initiator caspase-9. mdpi.comresearchgate.net

Similarly, tricyclohexyltin p-methoxycinnamate, another derivative, was found to induce cell death in HT-29 colon cancer cells primarily through apoptosis. nih.gov The treated cells displayed characteristic morphological changes of apoptosis, including membrane blebbing and DNA fragmentation.

| Compound | Cell Line | Observed Effects | Source |

|---|---|---|---|

| Ethyl p-methoxycinnamate (EPMC) | HCT-116 (Colorectal Carcinoma) | Dose-dependent chromatin condensation; Loss of mitochondrial membrane potential; Caspase 3/7 induction. | thaiscience.info |

| Ethyl p-methoxycinnamate (EPMC) | CL-6 (Cholangiocarcinoma) | Time- and concentration-dependent apoptosis; Caspase 3/7 activation. | |

| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal Adenocarcinoma) | Induction of apoptosis; DNA fragmentation; Membrane blebbing. | nih.gov |

Interference with Cell Proliferation and Colony Formation

Analogs of this compound have demonstrated notable antiproliferative effects in preclinical cancer models. Ethyl p-methoxycinnamate (EPMC) has been identified as the active compound responsible for the anti-cancer effects of Kaempferia galanga extract, suppressing the proliferation of Ehrlich ascites tumor cells (EATC) by inhibiting S-phase progression of the cell cycle. Further investigation showed that EPMC inhibits EATC proliferation by downregulating cyclin D1 and upregulating p21.

In studies on colorectal carcinoma cells (HCT-116), EPMC significantly inhibited both cell migration and colony formation when compared to normal colon fibroblasts. thaiscience.info This suggests a degree of selectivity towards cancer cells. Another analog, tricyclohexyltin p-methoxycinnamate, also exhibited dose- and time-dependent cytotoxicity against HT-29 colon cancer cells, demonstrating potent antiproliferative properties. nih.gov The IC50 values, which represent the concentration required to inhibit cell growth by 50%, highlight this activity.

| Compound | Cell Line | Assay Duration | IC50 Value | Source |

|---|---|---|---|---|

| Tricyclohexyltin p-methoxycinnamate | HT-29 (Colon) | 24 h | 1.2 x 10-6 M | nih.gov |

| 48 h | 1.0 x 10-6 M | |||

| 72 h | 5.0 x 10-7 M | |||

| Ethyl p-methoxycinnamate (EPMC) | CL-6 (Cholangiocarcinoma) | - | 245.5 µg/mL | |

| Caco-2 (Colon) | - | 347.0 µg/mL | ||

| OUMS-36T-1F (Fibroblast - Normal) | - | 899.6 µg/mL | ||

| Ethyl p-methoxycinnamate (EPMC) | B16F10-NFκB-Luc2 (Melanoma) | - | 88.7 µM |

Modulation of Phase I and Phase II Enzymes

Phase I and Phase II drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, are crucial for the metabolism and detoxification of xenobiotics, including drugs and potential carcinogens. Interactions with these enzymes can lead to significant drug-drug or herb-drug interactions.

Research on ethyl p-methoxycinnamate (EPMC), a major component of Kaempferia galanga, has shown that it can modulate the expression of several Phase I CYP enzymes in mouse primary hepatocytes. In one study, a non-toxic concentration of EPMC (2.42 mM) was found to alter the mRNA expression of different CYP isoforms in a time-dependent manner. For instance, CYP1A2 mRNA expression was significantly increased after 24 hours of treatment but declined thereafter. Conversely, a significant increase in CYP1A1 mRNA expression was observed only after 72 hours of treatment. The expression of CYP2B9 and CYP3A11 was not significantly induced.

Furthermore, EPMC was found to modulate the inductive effects of specific CYP1A1 inducers, suggesting a potential for complex interactions. These findings indicate that p-methoxycinnamate esters can influence drug-metabolizing pathways, which could affect the efficacy and toxicity of co-administered therapeutic agents.

| CYP Isoform | Effect at 24h | Effect at 48h | Effect at 72h | Source |

|---|---|---|---|---|

| CYP1A1 | Increased (not significant) | Increased (not significant) | Significantly Increased | |

| CYP1A2 | Significantly Increased | Declined | Declined | |

| CYP2B9 | Slightly Increased (not significant) | Decreased to normal | Decreased to normal | |

| CYP3A11 | Slightly Increased (not significant) | Decreased to normal | Decreased to normal |

Hepatoprotective Investigations (Preclinical)

Preclinical studies have highlighted the hepatoprotective potential of p-methoxycinnamic acid (p-MCA) and its derivatives. Phenylpropanoids are recognized for their ability to protect the liver. Research has indicated that the α,β-unsaturated ester structure and the presence of a methoxy group in the para position of the benzene (B151609) ring are crucial for this therapeutic property.

In an in vitro model using rat hepatocytes damaged by carbon tetrachloride (CCl4), p-MCA demonstrated a hepatoprotective effect comparable to that of silybin, a known liver-protecting agent. This effect was observed even at concentrations 10 to 50 times lower than silybin. The mechanism is believed to be related to the regulation of hepatic glutathione (B108866) (GSH) levels and associated enzymes in the GSH redox pathway.

Further preclinical research on other cinnamic acid derivatives has supported these findings. In a murine model of acute liver damage induced by CCl4, two different derivatives, LQM717 and LQM755, showed significant hepatoprotective effects. Animals pretreated with these compounds exhibited reduced inflammation, necrosis, and steatosis in the liver and showed improvements in key biomarkers of liver function, such as alanine (B10760859) transaminase (ALT), alkaline phosphatase (ALP), and bilirubin. Cinnamic acid itself has also been shown to attenuate cisplatin-induced hepatotoxicity. These results suggest that the cinnamic acid scaffold, including p-methoxy substituted variants, holds promise for protecting the liver from toxic injury.

Antidiabetic and Antihyperglycemic Pathways (Preclinical)

Investigations into the antidiabetic potential of compounds related to this compound have centered on their influence on key enzymatic pathways that regulate glucose homeostasis.

Influence on Hepatic Glucose-Regulating Enzymes

Preclinical studies on p-methoxycinnamic acid (p-MCA), the parent acid of this compound, have demonstrated its effects on hepatic glucose-regulating enzymes in streptozotocin-induced diabetic rat models. researchgate.netmerckmillipore.comnih.gov In these studies, administration of p-MCA was found to modulate the activities of key enzymes involved in hepatic glucose metabolism. researchgate.netmerckmillipore.comnih.gov Specifically, p-MCA treatment in diabetic rats led to a reduction in the excessive activity of glucose-6-phosphatase, a key enzyme in gluconeogenesis. researchgate.netmerckmillipore.comnih.gov Furthermore, the activities of glycolytic enzymes such as hepatic hexokinase, glucokinase, and phosphofructokinase were reportedly increased. researchgate.netmerckmillipore.com These enzymatic modulations are associated with an increase in hepatic glycogen (B147801) content, suggesting that p-MCA may exert its antihyperglycemic effects by increasing glycolysis and decreasing gluconeogenesis. researchgate.netmerckmillipore.comnih.gov

| Enzyme | Metabolic Pathway | Observed Effect of p-MCA |

|---|---|---|

| Glucose-6-phosphatase | Gluconeogenesis | Reduced Activity |

| Hexokinase | Glycolysis | Increased Activity |

| Glucokinase | Glycolysis | Increased Activity |

| Phosphofructokinase | Glycolysis | Increased Activity |

Alpha-Amylase Inhibition

The inhibitory effects of cinnamic acid derivatives on carbohydrate-hydrolyzing enzymes have been a subject of investigation for their potential in managing postprandial hyperglycemia. However, in vitro studies have indicated that cinnamic acid and its derivatives are generally inactive against pancreatic alpha-amylase. nih.govtandfonline.com One study explicitly reported that while p-methoxycinnamic acid was a potent inhibitor of yeast alpha-glucosidase, it did not exhibit inhibitory activity against mammalian alpha-glucosidases or alpha-amylase. chula.ac.th This suggests that the antihyperglycemic effects of p-MCA are not likely mediated through the inhibition of starch digestion by alpha-amylase. nih.govchula.ac.th

Effects on Stem Cell Self-Renewal and Pluripotency (In Vitro)

Research into the effects of p-methoxycinnamate esters on stem cell biology has provided evidence of their ability to influence self-renewal and pluripotency in vitro. A study on ethyl p-methoxycinnamate (EPMC), a close structural analog of this compound, has shown its capacity to reinforce the self-renewal and pluripotency of various stem cell lines. nih.gov

In this research, EPMC was found to enhance the promoter activity of the Oct4 gene, a key transcription factor in maintaining pluripotency. nih.gov This led to increased expression of Oct4 at both the mRNA and protein levels in P19 embryonal carcinoma cells. nih.gov Consequently, EPMC significantly promoted the formation of pluripotent cell colonies. nih.gov

Further investigation revealed that the expression of other key pluripotency markers, including SRY-related high-mobility-group-box protein-2 (Sox2) and Nanog, was higher in the EPMC-induced colonies. nih.gov The study also demonstrated that EPMC could enhance the self-renewal and pluripotency of human umbilical cord mesenchymal stem cells and mouse embryonic stem cells. nih.gov The mechanism of action was partially attributed to the activation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov

| Pluripotency Marker | Effect of EPMC | Cell Line |

|---|---|---|

| Oct4 | Increased mRNA and protein expression | P19 cells |

| Sox2 | Higher expression in EPMC-induced colonies | P19 cells |

| Nanog | Higher expression in EPMC-induced colonies | P19 cells |

Structure Activity Relationship Sar Studies of Propyl P Methoxycinnamate and Its Analogs

Impact of the Ester Moiety on Biological Activity (e.g., Alkyl Chain Length Effects)

The ester functional group is a critical determinant of the biological activity of p-methoxycinnamate analogs, with the length of the alkyl chain significantly influencing properties like lipophilicity and, consequently, potency. Research into the anti-inflammatory properties of various alkyl esters of p-methoxycinnamic acid has provided clear evidence of this relationship.

A study evaluating the anti-inflammatory activity through the inhibition of heat-induced protein denaturation revealed a distinct trend related to the ester chain length. researchgate.netbohrium.com The investigation compared methyl, ethyl, propyl, and butyl p-methoxycinnamate. The results indicated that the anti-inflammatory potency increased with the number of carbon atoms in the alkyl ester group. researchgate.net Propyl p-methoxycinnamate demonstrated greater activity than its methyl and ethyl counterparts, and butyl p-methoxycinnamate was the most potent among the tested compounds. researchgate.netbohrium.com This suggests that increasing the lipophilicity of the molecule by extending the alkyl chain enhances its anti-inflammatory action, at least within this range of chain lengths. researchgate.net

This phenomenon is not unique to anti-inflammatory activity. A similar principle, known as the "cut-off effect," has been observed in studies on the antioxidant capacity of other phenolic compounds. mdpi.com This effect describes a non-linear relationship where biological activity increases with the length of the hydrophobic side chain up to a critical point, after which the activity declines. mdpi.com For instance, in studies of rosmarinic acid esters, bioavailability and the ability to inhibit vascular smooth muscle cell proliferation were optimized with a butyl ester, demonstrating that a C4 chain was ideal. frontiersin.org Esterification with longer alkyl chains did not further improve absorption and, in some cases, led to cytotoxicity. frontiersin.org

| Compound | Alkyl Chain | Relative Anti-inflammatory Activity |

|---|---|---|

| Methyl p-methoxycinnamate | -CH₃ | + |

| Ethyl p-methoxycinnamate | -CH₂CH₃ | ++ |

| This compound | -CH₂CH₂CH₃ | +++ |

| Butyl p-methoxycinnamate | -CH₂CH₂CH₂CH₃ | ++++ |

Role of the Para-Methoxy Group in Efficacy

The methoxy (B1213986) (-OCH₃) group at the para position of the benzene (B151609) ring is a crucial pharmacophore for the biological activity of p-methoxycinnamate derivatives. Its presence significantly enhances the efficacy of these compounds across various therapeutic applications, including anti-inflammatory, hepatoprotective, and neuroprotective activities. nih.govmdpi.com

Comparative studies have highlighted the importance of this functional group. For instance, when ethyl p-methoxycinnamate (EPMC) was compared to ethyl cinnamate (B1238496), which lacks the methoxy group, EPMC showed significantly higher anti-inflammatory activity. researchgate.netbohrium.comresearchgate.net This finding strongly suggests that the para-methoxy group is essential for the compound's ability to inhibit inflammation. researchgate.net

| Compound | Para-Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| Ethyl p-methoxycinnamate | -OCH₃ | Significant anti-inflammatory activity | researchgate.netbohrium.com |

| Ethyl cinnamate | -H | Lower anti-inflammatory activity compared to EPMC | researchgate.net |

| p-Methoxycinnamic acid | -OCH₃ | Potent hepatoprotective and neuroprotective effects | mdpi.com |

| Cinnamic acid | -H | Lower hepatoprotective activity | mdpi.com |

Influence of Aromatic Ring Substitution Patterns

The type and position of substituents on the aromatic ring profoundly affect the biological activity of cinnamic acid derivatives. While the para-methoxy group is known to enhance efficacy, other substitution patterns can either increase or decrease activity, depending on the nature of the substituent and the biological target.

The electronic properties of the substituent are a key factor. Electron-donating groups, such as methoxy (-OCH₃) or hydroxyl (-OH), generally activate the benzene ring towards electrophilic substitution and can enhance biological activity by modulating the molecule's interaction with target proteins. libretexts.org The methoxy group, through its electron-donating resonance effect, increases the electron density of the ring, which is often favorable for biological interactions. libretexts.org

Conversely, introducing electron-withdrawing groups, such as nitro (-NO₂) or halogens (e.g., -Cl, -Br), tends to deactivate the ring and can significantly alter the compound's biological profile. libretexts.org For example, in a study of rimcazole (B1680635) analogs, which share a different core structure but provide relevant SAR insights, aromatic substitutions with bromo or nitro groups were generally not well-tolerated and led to a significant reduction in binding affinity at the dopamine (B1211576) transporter. nih.gov In the context of p-methoxycinnamate analogs used as UV filters, replacing the methoxy group with an electron-withdrawing chloro group may enhance photostability but at the cost of reducing the UV absorption range.

| Substituent Type | Example Group | Electronic Effect | General Impact on Biological Activity/Properties |

|---|---|---|---|

| Electron-Donating | -OCH₃ (Methoxy), -OH (Hydroxyl) | Activates aromatic ring | Often enhances biological activities like anti-inflammatory and hepatoprotective effects. bohrium.commdpi.com |

| Electron-Withdrawing | -NO₂ (Nitro), -Br (Bromo) | Deactivates aromatic ring | Often reduces binding affinity to biological targets. nih.gov |

| Halogen | -Cl (Chloro) | Inductive withdrawal, resonance donation | Can decrease biological activity and alter physicochemical properties like UV absorption. |

Stereochemical Considerations and Photoisomerization Effects

This compound, like other cinnamic acid derivatives, possesses a carbon-carbon double bond in its side chain, which gives rise to geometric isomers: the E (trans) and Z (cis) forms. The spatial arrangement of these isomers is a critical factor, particularly for applications such as UV filtering, where the molecular shape dictates the efficiency of light absorption.

The E-isomer is generally the more thermodynamically stable and predominant form. chemrxiv.org In the context of UV protection, analogs like 2-ethylhexyl-p-methoxycinnamate (EHMC) and octyl methoxycinnamate (OMC) are effective primarily in their E (trans) configuration. science.govnih.gov This isomer has a more planar and extended structure, which facilitates π-conjugation across the molecule, resulting in strong absorption of UVB radiation. chemrxiv.org

| Property | E-isomer (trans) | Z-isomer (cis) |

|---|---|---|

| Stability | Generally more stable, planar structure. chemrxiv.org | Less stable, can be formed via photoisomerization. science.gov |

| UV Absorption | Higher molar extinction coefficient; more effective UV filter. science.gov | Lower molar extinction coefficient; less effective UV filter. science.gov |

| Structure | Extended, allows for greater π-conjugation. chemrxiv.org | Folded, more compact structure. chemrxiv.org |

| Effect of UV Light | Can convert to the Z-isomer. nih.gov | Can be formed from the E-isomer. |

Spectroscopic and Analytical Characterization of Propyl P Methoxycinnamate and Analogs

Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods are fundamental for separating propyl p-methoxycinnamate from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for the analysis of p-methoxycinnamate esters in cosmetic and pharmaceutical formulations. srce.hr The separation is typically achieved on a C18 stationary phase, which effectively retains the nonpolar analyte. The mobile phase commonly consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often run under isocratic conditions. scielo.brscielo.brresearchgate.net Detection is most frequently performed using a UV detector, set at the maximum absorption wavelength of the p-methoxycinnamate chromophore, which is around 308-311 nm. researchgate.net This method allows for the accurate quantification of the compound in various products and is essential for stability testing and quality assurance. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of p-Methoxycinnamate Esters

| Parameter | Conditions | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | scielo.brscielo.brresearchgate.net |

| Mobile Phase | Methanol:Water or Acetonitrile:Water | scielo.brresearchgate.net |

| Elution Mode | Isocratic | scielo.brresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | scielo.brresearchgate.netresearchgate.net |

| Detection | UV/PDA at ~310 nm | researchgate.netresearchgate.net |

| Retention Time | Dependent on specific ester and conditions (e.g., ~6.2 min for ethyl p-methoxycinnamate) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound, particularly in complex matrices such as essential oils. researchgate.netactapharmsci.com In GC-MS, the compound is first vaporized and separated on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. nih.gov

For p-methoxycinnamate esters, electron ionization (EI) typically leads to characteristic fragments. A major fragment observed for related compounds is the p-methoxycinnamoyl cation at m/z 179. mdpi.com Another key fragment at m/z 161 corresponds to the loss of water from this cation. mdpi.com The molecular ion peak [M]+ is also typically observed, confirming the compound's molecular weight. ugm.ac.id

Table 2: Common Mass Fragments for p-Methoxycinnamate Derivatives (via GC-MS)

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Source(s) |

|---|---|---|

| 220 | [M]+ (Molecular ion of this compound) | Inferred |

| 179 | [p-methoxycinnamoyl cation] | mdpi.com |

| 161 | [Fragment from loss of H₂O] | mdpi.comugm.ac.id |

Spectrophotometric Techniques (e.g., UV-Visible Spectroscopy)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound, especially in sunscreen formulations. ugm.ac.idresearchgate.net The technique relies on the strong absorption of ultraviolet radiation by the compound's conjugated system, which includes the aromatic ring, the double bond, and the carbonyl group.

This compound and its analogs exhibit a characteristic strong absorption band in the UVB region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is consistently reported to be around 310-311 nm in solvents like methanol or ethanol (B145695). researchgate.netnih.gov This absorption is responsible for the compound's efficacy as a UVB filter. researchgate.net The Beer-Lambert law can be applied to determine the concentration of the analyte in a solution by measuring its absorbance at this wavelength, making it a valuable tool for quality control in the manufacturing of suncare products. ugm.ac.id

Table 3: UV Absorption Maxima (λmax) for p-Methoxycinnamate Analogs

| Compound | Solvent | λmax (nm) | Source(s) |

|---|---|---|---|

| Ethylhexyl Methoxycinnamate | Methanol | ~310 | researchgate.netnih.gov |

| Octyl Methoxycinnamate | Not Specified | ~310.5 | ugm.ac.id |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

For unequivocal structural confirmation, advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The ¹H NMR spectrum shows distinct signals for each type of proton in the molecule. Key identifiable signals include two doublets for the aromatic protons (an AA'BB' system), two doublets for the trans-vinylic protons with a characteristic coupling constant of ~15-16 Hz, a singlet for the methoxy (B1213986) group protons, and signals corresponding to the propyl chain (two triplets and a sextet). ugm.ac.idrsc.orgresearchgate.net ¹³C NMR provides complementary information, showing distinct resonances for the carbonyl carbon, aromatic carbons, vinylic carbons, methoxy carbon, and the carbons of the propyl group. rsc.org

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Multiplicity | Approx. δ (ppm) | Source(s) for Analog Data |

|---|---|---|---|

| Ar-H (ortho to OCH₃) | Doublet | 6.9 | ugm.ac.idrsc.org |

| Ar-H (ortho to C=C) | Doublet | 7.5 | ugm.ac.idrsc.org |

| Vinylic-H (α to C=O) | Doublet (J ≈ 16 Hz) | 6.3 | rsc.org |

| Vinylic-H (β to C=O) | Doublet (J ≈ 16 Hz) | 7.6 | ugm.ac.idrsc.org |

| O-CH₃ | Singlet | 3.8 | ugm.ac.idrsc.org |

| O-CH₂- (propyl) | Triplet | 4.1-4.2 | Inferred |

| -CH₂- (propyl) | Sextet | 1.7-1.8 | Inferred |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption peak around 1710-1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. docbrown.info Other significant peaks include C=C stretching from the aromatic ring and the vinyl group (around 1600-1640 cm⁻¹), and prominent C-O stretching bands for the ester and ether linkages in the 1170-1250 cm⁻¹ region. docbrown.inforasayanjournal.co.in

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) for Analog Data |

|---|---|---|---|

| C=O (Ester) | Stretch | 1710 - 1735 | docbrown.inforasayanjournal.co.in |

| C=C (Aromatic/Vinyl) | Stretch | 1600 - 1640 | rasayanjournal.co.in |

| C-O (Ester/Ether) | Stretch | 1170 - 1250 | docbrown.inforasayanjournal.co.in |

| C-H (Aromatic/Vinyl) | Stretch | > 3000 | Inferred |

Applications in Material Characterization and Formulation Analysis

The analytical techniques described above are routinely applied in the characterization of materials and the analysis of formulations containing this compound and its analogs. In the cosmetics industry, these methods are vital for ensuring product quality, safety, and efficacy. ugm.ac.idmdpi.com

Quality Control: HPLC and UV-Vis spectrophotometry are used to verify the concentration of the active UV filter in sunscreen lotions, creams, and gels, ensuring that the product meets its label claims for Sun Protection Factor (SPF). ugm.ac.idresearchgate.net

Stability Testing: Formulations are subjected to stability studies where they are exposed to various conditions (e.g., heat, light). HPLC is then used to quantify the amount of the UV filter remaining over time to assess its degradation. The photodegradation of cinnamate (B1238496) esters can lead to a loss of UV protection. mdpi.com

Formulation Development: Spectroscopic methods help in understanding the interaction of the UV filter with other ingredients in a formulation. For example, changes in the UV spectrum might indicate interactions that could affect the photoprotective performance of the final product. mdpi.com

Material Science: In the development of new materials, such as polymers incorporating UV-protective agents, these analytical techniques are used to confirm the successful incorporation of the cinnamate moiety and to characterize the thermal and photostability of the resulting material.

Theoretical and Computational Investigations

Molecular Dynamics Simulations and Docking Studies

While quantum mechanics explains photophysics, molecular dynamics (MD) simulations and docking studies are computational tools used to explore how a ligand like propyl p-methoxycinnamate might interact with larger biological systems over time.

Molecular docking is a technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein active site. youtube.com This method is crucial in drug design for screening potential inhibitors of protein-protein interactions (PPIs) or enzyme activity. nih.govmdpi.com Following docking, MD simulations can be employed. MD uses classical mechanics to simulate the motions of atoms and molecules over time, providing a dynamic picture of the ligand-receptor complex and its stability. nih.gov

For a compound like this compound, these simulations could be used to model its interaction with skin proteins or its partitioning and orientation within the lipid bilayers of the stratum corneum. Such studies would help in understanding its substantivity, penetration profile, and potential biological activities beyond UV absorption.

Alchemical free energy calculations are advanced computational methods that can predict the binding affinity (ΔG) of a ligand to a receptor with high accuracy. nih.govresearchgate.net These calculations simulate a non-physical "alchemical" pathway to transform the ligand into nothing or into another ligand, allowing for the computation of the free energy change of binding. rsc.org

These methods are computationally intensive but provide valuable quantitative predictions of how tightly a molecule will bind. nih.gov For this compound, such calculations could be used to rank its binding affinity against a panel of biological targets, helping to identify potential off-target effects or new therapeutic applications. While specific studies on this compound are not prevalent, the methodology is well-established for predicting ligand-protein interactions. researchgate.net

Structure-Activity Relationship Prediction via Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net Computational chemistry is used to calculate a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are then used to build these predictive models.

For cinnamate (B1238496) esters, QSAR studies have been conducted to understand their antimicrobial and anti-inflammatory activities. researchgate.netmdpi.com A study on ethyl p-methoxycinnamate (EPMC), a close analog, revealed that both the ester group and the p-methoxy group are crucial pharmacophores for its anti-inflammatory activity. researchgate.netugm.ac.id Structural modifications and subsequent bioassays showed that these two functional groups play an important role in the molecule's ability to inhibit protein denaturation. researchgate.net

In more complex QSAR models developed for antileishmanial and antitrypanosomal activities of cinnamate ester analogues, key descriptors were identified. mdpi.com These included parameters related to the water-accessible surface area of atoms with a negative partial charge (ASA–) and descriptors defining hydrophilic volume (vsurf_W3), highlighting the importance of electrostatic and hydrophilic interactions in determining biological activity. mdpi.com Such computational models can guide the synthesis of new derivatives of this compound with enhanced or novel biological functions.

Computational Methodologies in Molecular Design

Computational chemistry has emerged as a powerful tool in the design and development of new therapeutic agents, offering insights into molecular structure, reactivity, and interaction with biological targets. In the context of this compound and related cinnamic acid derivatives, various computational methodologies are employed to predict their physicochemical properties, understand their mechanism of action, and guide the synthesis of more potent and selective analogs. These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) analysis, play a crucial role in modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of novel compounds before their synthesis.

In studies involving esters and other derivatives of cinnamic acid, QSAR investigations have been instrumental in elucidating the structural requirements for antimicrobial and anticancer activities. nih.govnih.govresearchgate.net For a series of cinnamic acid esters, amides, and substituted derivatives, QSAR models have been developed to correlate various calculated physicochemical parameters with their antibacterial and antifungal properties. nih.govresearchgate.net These models often reveal that specific electronic, steric, and hydrophobic properties are critical for biological activity.

For instance, a typical QSAR study on cinnamic acid derivatives might involve the calculation of the following molecular descriptors:

| Descriptor Category | Specific Descriptors | Significance in Molecular Design |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions with target receptors and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the fit of the molecule within a receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport to the target site. |

| Topological | Connectivity indices, Wiener index | Describe the branching and shape of the molecule, which can impact receptor binding. |

While specific QSAR studies focusing exclusively on this compound are not extensively documented, the principles derived from studies on analogous cinnamic acid esters can be applied. The methoxy (B1213986) group at the para position and the propyl ester chain would significantly influence the electronic and hydrophobic character of the molecule, respectively. These features are critical inputs for any QSAR model aiming to predict its biological activity.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand (such as this compound) and a biological target, typically a protein or enzyme. The results of a docking study can provide valuable information about the binding mode, binding affinity, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Derivatives of p-methoxycinnamic acid have been the subject of molecular docking studies to investigate their potential as anticancer and anti-inflammatory agents. impactfactor.orgresearchgate.netscispace.com For example, ethyl p-methoxycinnamate, a close structural analog of this compound, has been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore its anti-inflammatory mechanism. researchgate.netscispace.comresearchgate.net These studies often reveal that the methoxy group and the carbonyl oxygen of the ester group are crucial for forming hydrogen bonds with key amino acid residues in the active site.

A hypothetical molecular docking study of this compound with a target protein would typically yield data such as:

| Parameter | Description | Example Finding for a Cinnamate Derivative |

| Binding Energy | The estimated free energy of binding (in kcal/mol), indicating the stability of the ligand-protein complex. | A low binding energy suggests a strong and stable interaction. |

| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and protein residues. | The carbonyl oxygen of the ester forming a hydrogen bond with a backbone NH group of a key amino acid residue. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The phenyl ring and the propyl chain of this compound interacting with hydrophobic pockets in the active site. |

| Key Residues | The specific amino acid residues in the active site that are involved in significant interactions. | Identification of residues like Tyrosine, Serine, or Arginine that are critical for binding. |

These insights from molecular docking can guide the rational design of new derivatives with improved binding affinity and selectivity.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to calculate various molecular properties, including optimized geometry, electronic properties (such as HOMO and LUMO energies), and vibrational frequencies.

DFT studies have been performed on cinnamic acid derivatives to understand their structural and electronic characteristics. scienceopen.com For a molecule like this compound, DFT calculations can provide a detailed picture of its three-dimensional conformation, bond lengths, and bond angles. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as the energy gap between them provides an indication of the molecule's chemical reactivity and stability.

Key parameters obtained from a DFT analysis of this compound would include:

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy, most stable three-dimensional arrangement of the atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles, which are essential for understanding its shape and steric properties. |

| HOMO Energy | The energy of the highest occupied molecular orbital, which is related to the molecule's ability to donate electrons. | A higher HOMO energy suggests a greater tendency to act as an electron donor in reactions. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, which is related to the molecule's ability to accept electrons. | A lower LUMO energy indicates a greater propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential Map | A visual representation of the charge distribution within the molecule. | Helps to identify electron-rich and electron-poor regions, which are important for predicting intermolecular interactions. |

By providing a fundamental understanding of the electronic properties of this compound, DFT analysis complements other computational methods like QSAR and molecular docking, offering a more complete picture of its potential as a bioactive compound.

Advanced Research Perspectives and Future Directions

Integration of Multi-Omics Data in Cinnamate (B1238496) Research

The study of cinnamic acid derivatives, including propyl p-methoxycinnamate, is increasingly benefiting from multi-omics approaches, which involve the integration of data from genomics, transcriptomics, proteomics, and metabolomics. This holistic strategy provides a comprehensive understanding of the biosynthesis, regulation, and function of these compounds in biological systems. nih.gov

Multi-omics analyses have been instrumental in mapping the spatial and temporal distribution of specialized metabolites, such as cinnamic acids, in plants like Camelina sativa. biorxiv.orgresearchgate.net By combining different omics data, researchers can identify the genes, proteins, and metabolic pathways involved in producing these compounds in various plant tissues, such as the seed coat, endosperm, and embryo. biorxiv.orgresearchgate.net For example, studies on wintersweet flowers and industrial hemp have used integrated omics to unravel the complex networks behind fragrance biosynthesis and sex differentiation, where the phenylpropanoid pathway—central to cinnamic acid production—plays a key role. mdpi.comoup.com This systems-level view is crucial for identifying key enzymes and regulatory factors, which can then be targeted for metabolic engineering to enhance the production of desired cinnamate esters.

Table 1: Examples of Multi-Omics Applications in Phenylpropanoid Research

| Plant/Organism | Research Focus | Key Omics Techniques | Findings | Citation |

|---|---|---|---|---|

| Camelina sativa (Camelina) | Specialized metabolite distribution in seeds | Metabolomics, Proteomics, Transcriptomics | Revealed tissue-specific accumulation of cinnamic acids and related compounds. | biorxiv.orgresearchgate.net |

| Wintersweet Flowers | Color and fragrance biosynthesis | Metabolomics, Transcriptomics | Identified key genes and metabolites in the benzenoid and phenylpropanoid pathways. | mdpi.com |

| Industrial Hemp | Impact of cytokinin on sex differentiation | Metabolomics, Proteomics, Transcriptomics | Showed that phenylpropane metabolism is a major pathway influenced by treatment. | oup.com |

Rational Design of Novel Cinnamate Derivatives for Targeted Biological Actions

The inherent structure of cinnamic acid, featuring a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, provides a versatile scaffold for chemical modification. grafiati.com This has spurred significant interest in the rational design of novel cinnamate derivatives to achieve specific biological activities. researchgate.net By strategically modifying the core structure, scientists aim to create "multi-target" or "hybrid" drugs that can be more effective against complex diseases like cancer and Alzheimer's. nih.gov

This design process often involves combining the cinnamate moiety with other pharmacophores to enhance or create new therapeutic effects. nih.govmdpi.com For instance, researchers have synthesized and evaluated cinnamic acid derivatives with pyrazole (B372694) moieties as potent inhibitors of EGFR and HER-2 for anticancer applications. rsc.org These studies frequently employ computational methods like molecular docking to predict how the designed molecules will bind to their biological targets, guiding the synthesis of the most promising candidates. rsc.org The goal is to develop next-generation agents with improved efficacy and targeted action against various diseases, including inflammation, cancer, and microbial infections. researchgate.netmdpi.com

Green Chemistry Principles in Cinnamate Production and Application

The chemical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly processes, and the synthesis of cinnamate esters is no exception. acs.orgrsc.org The focus is on waste prevention, the use of renewable feedstocks, designing safer chemicals, and improving energy efficiency. acs.orgnsf.gov

For the production of this compound and other similar esters, several eco-friendly methodologies have been developed. These include:

Enzymatic Synthesis: Using lipases as biocatalysts for the esterification of p-methoxycinnamic acid offers a green alternative to traditional chemical methods. nih.govresearchgate.net This approach can be highly selective and operates under mild conditions.

Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating. nsf.govnih.govresearchgate.net

Solvent-Free and Catalytic Approaches: The development of solvent-free phase transfer catalysis (PTC) and the use of small amounts of catalysts like p-toluenesulfonic acid minimize the use of hazardous solvents and reduce waste. nih.govgoogle.com A one-pot synthesis for isooctyl p-methoxycinnamate has been developed that uses no additional solvents and achieves a high yield, highlighting a clean and efficient process. google.com

These green approaches not only reduce the environmental impact but also align with the growing demand for natural and sustainably sourced ingredients, particularly in the cosmetics and food industries. nih.govsigmaaldrich.com

Table 2: Green Synthesis Strategies for Cinnamate Esters

| Cinnamate Ester | Green Chemistry Approach | Key Advantages | Citation |

|---|---|---|---|

| 2-Ethylhexyl-p-methoxycinnamate | Lipase-mediated esterification | Green and economical alternative to chemical methods, high yield. | nih.govresearchgate.net |

| Various Aromatic Esters | Solvent-free phase transfer catalysis (PTC); Microwave activation | Simplification of procedures, reduced solvent use, energy efficiency. | nih.gov |

| Methyl Cinnamate | Fischer Esterification with catalytic acid | High atom economy, minimizes toxic waste, use of renewable feedstocks. | nsf.gov |

Emerging Applications in Advanced Materials Science

The unique chemical structure of cinnamate derivatives makes them valuable building blocks for advanced materials. researchgate.net A key feature is the α,β-unsaturated carbonyl group, which can undergo a [2+2] photodimerization or cycloaddition reaction when exposed to UV light. researchgate.netacs.org This photoreactive property is being harnessed to create novel polymers and smart materials.

Cinnamate moieties are being incorporated into polymer backbones or side chains to fabricate materials with a range of interesting properties:

Photo-responsive and Light-responsive Systems: The reversible photodimerization allows for the creation of cross-linked structures, which is crucial for developing light-responsive liquid crystal polymers and shape-memory polymers. researchgate.net

Surface Relief Structures: Thin films of cinnamate derivatives can be used to create nonreversible surface relief patterns upon UV irradiation and heating. univ-antilles.fr These micro-patterned surfaces have potential applications in microfluidic channels for devices like semiconductor coolers and as an alternative to traditional photolithography. univ-antilles.fr

Advanced Polymers: Cinnamic acid and its derivatives are used to synthesize a variety of polymers, including polyesters and polyamides, which can exhibit improved thermal stability and biocompatibility. researchgate.net

Research using scanning tunneling microscopy (STM) has provided fundamental insights into the photodimerization process at the molecular level on surfaces, which is critical for controlling and optimizing the properties of these advanced materials. acs.orgkuleuven.be

Q & A

Q. What are the common synthetic routes for propyl p-methoxycinnamate, and how do reaction conditions influence yield?

Q. How is cytotoxicity assessed for this compound derivatives, and what are baseline protocols?

The MTT assay is a standard method for evaluating cytotoxicity. Cells (e.g., WiDr colon cancer cells) are incubated with test compounds for 48 hours, followed by MTT reagent addition and absorbance measurement at 570 nm. Negative controls (e.g., DMSO) and positive controls (e.g., doxorubicin) are essential for validation .

Advanced Research Questions

Q. Why might structural modifications of this compound fail to enhance cytotoxicity, and how can researchers address this?

In a study on ethyl p-methoxycinnamate derivatives, thiourea modifications showed no cytotoxicity against WiDr cells, potentially due to poor cellular uptake, insufficient bioavailability, or lack of target specificity . To resolve this:

- Optimize lipophilicity : Introduce alkyl chains or aryl groups to improve membrane permeability.

- Mechanistic studies : Use molecular docking to identify potential targets (e.g., cyclooxygenase or kinases).

- Prolong exposure time : Test cytotoxicity beyond 48 hours to account for delayed effects.

Q. How do reaction mechanisms for p-methoxycinnamate derivatives vary under basic vs. acidic conditions?

Q. How can researchers reconcile discrepancies in reported bioactivity data for cinnamate derivatives?

Contradictions may arise from variations in cell lines, assay protocols, or compound stability. For example:

- Ethyl p-methoxycinnamate showed anti-inflammatory activity in mouse models but no cytotoxicity in WiDr cells .

- Recommendation : Standardize assay conditions (e.g., cell passage number, serum-free media) and validate results across multiple models (e.g., 2D vs. 3D cell cultures).

Methodological Recommendations

- Synthetic optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst).

- Biological assays : Combine MTT with apoptosis markers (e.g., Annexin V/PI staining) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.